molecular formula C12H20N2O2S B114345 Deoxysotalol CAS No. 16974-42-8

Deoxysotalol

Cat. No. B114345
CAS RN: 16974-42-8
M. Wt: 256.37 g/mol
InChI Key: HCLCHPYEDZTGMF-UHFFFAOYSA-N
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Description

Deoxysotalol is a synthetic compound that has been used in laboratory experiments since the 1950s. It was first synthesized in the laboratory of Professor John W. Fenton at the University of Manchester in the United Kingdom. It is a derivative of sotalol, a drug used to treat cardiac arrhythmias. Deoxysotalol has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Potentiation of Prostaglandin-Evoked Contractions

In a study by Narendranath and Sharma (1977), it was found that both (+)-sotalol and deoxysotalol potentiate prostaglandin (PGF2a and 15-methyl PGF2alpha)-evoked contractions in the isolated rat uterus. This suggests a role for deoxysotalol in influencing uterine contractions, which could be significant in clinical applications related to childbirth or menstrual disorders (Narendranath & Sharma, 1977).

2. Regional Brain Uptake in Parkinsonism

Another study, conducted by Crossman, Mitchell, and Sambrook (1985), explored the uptake of 2-deoxyglucose in a model of Parkinsonism in macaque monkeys. They found a marked increase in the uptake of this glucose analog in the globus pallidus and thalamic nuclei of parkinsonian monkeys. This implies a potential utility of deoxysotalol in studying brain metabolism and neurological disorders (Crossman, Mitchell, & Sambrook, 1985).

3. Biochemical Aspects in Bacteria

Research by Liu and Thorson (1994) on the biogenesis of novel deoxysugars by bacteria highlights the importance of these compounds in various biological activities. Deoxysotalol, as a deoxysugar, could be implicated in this context, revealing its role in the study of carbohydrate chemistry and bacterial biochemistry (Liu & Thorson, 1994).

4. Neurotoxicity Mechanisms

Güntert et al. (2016) studied the neurotoxic effects of 1-deoxysphingolipids, which could be relevant in understanding deoxysotalol's effects on neuronal cells. Their findings suggest that deoxysotalol may have implications in the study of neurotoxicity and related neural disorders (Güntert et al., 2016).

5. Imaging Techniques Using Deoxyglucose

Ogawa et al. (1990) demonstrated the use of deoxyhemoglobin in blood as a contrast agent for magnetic resonance imaging (MRI), which can be enhanced by certain techniques to map blood oxygenation in the brain. Deoxysotalol, as a related compound, may be of interest in further refining or understanding these imaging techniques (Ogawa et al., 1990).

properties

IUPAC Name

N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLCHPYEDZTGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168742
Record name Deoxysotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxysotalol

CAS RN

16974-42-8
Record name Deoxysotalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxysotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYSOTALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O703211HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KA Narendranath, PL Sharma - European Journal of Pharmacology, 1977 - Elsevier
… In the present study, both (+)-sotalol and deoxysotalol potentiated … In contrast, deoxysotalol potentiated threshold and sub… In the present study it was however observed that deoxysotalol …
Number of citations: 1 www.sciencedirect.com
CS Gautam, PL Sharma - The Indian journal of medical …, 1982 - pubmed.ncbi.nlm.nih.gov
Potentiation of oxytocin evoked responses by (+) sotalol deoxysotalol and Vasicine HCl on isolated rat and rabbit uterus Potentiation of oxytocin evoked responses by (+) sotalol …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov
KA Narendranath, PL Sharma - The Indian Journal of Medical …, 1980 - europepmc.org
Potentiation by oral and intraperitoneal (+) sotalol and deoxysotalol of responses of rat uterus evoked by prostaglandin F2 alpha. - Abstract - Europe PMC … Potentiation by oral …
Number of citations: 3 europepmc.org
SK Garg, K Rajkumar - 1980 - pesquisa.bvsalud.org
Effect of (+) INPEA, (+) sotalol and deoxysotalol on the in vitro production of prostaglandins E and F by the rat uterus. | IMSEAR … Effect of (+) INPEA, (+) sotalol and deoxysotalol on …
Number of citations: 4 pesquisa.bvsalud.org
WT Comer, HR Roth - Journal of Labelled Compounds, 1971 - Wiley Online Library
… By enriching the crude sample with pure unlabelled deoxysotalol and repeatedly recrystallizing the hydrochloride salts from methanol, 2 % of the total activity was recovered as pure deo…
T Dey, P Dutta, P Manna, J Kalita… - Biomolecules & …, 2018 - ncbi.nlm.nih.gov
Vasicinone, a quinazoline alkaloid from Adhatoda vasica Nees. is well known for its bronchodilator activity. However its antiproliferative activities is yet to be elucidated. Here-in we …
Number of citations: 14 www.ncbi.nlm.nih.gov
BN Dhawan, RP Rastogi - The Medicinal Plant Industry, 2017 - taylorfrancis.com
The pharmacognostic studies on Indian medicinal plants have been reviewed extensively, covering the published work of the period 1940 to 1968 and having a bibliography comprised …
Number of citations: 7 www.taylorfrancis.com
PN Patil, JB LaPidus, A Tye - Journal of pharmaceutical sciences, 1970 - Elsevier
If they don’t, they have no justification. And the only way you can prove the justification of a concept-the correctness of a conceptis to see if it not only explains already known facts, but …
Number of citations: 101 www.sciencedirect.com
R Lal, PL Sharma - The Indian Journal of Medical Research, 1981 - europepmc.org
… Potentiation of oxytocin evoked responses by (+) sotalol deoxysotalol and Vasicine HCl on isolated rat and rabbit uterus. …
Number of citations: 7 europepmc.org
ESE Hafez, AG Gilman, LS Goodman, A Gilman… - PROSTAGLANDINS MED, 1980
Number of citations: 0

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